molecular formula C8H7Cl2N3O2 B2375813 1-Carbamoyl-3-(3,4-dichlorophenyl)urea CAS No. 264281-70-1

1-Carbamoyl-3-(3,4-dichlorophenyl)urea

Cat. No. B2375813
M. Wt: 248.06
InChI Key: XUAFMVHJOMIVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Carbamoyl-3-(3,4-dichlorophenyl)urea” is a chemical compound. It is a type of N-substituted urea . The molecular formula of this compound is C8H7Cl2N3O2 .


Synthesis Analysis

The synthesis of N-substituted ureas, such as “1-Carbamoyl-3-(3,4-dichlorophenyl)urea”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .


Molecular Structure Analysis

The molecular structure of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” consists of a carbamoyl group (CONH2) and a 3,4-dichlorophenyl group attached to a urea (NH2CONH2) molecule . The molecular weight of this compound is 248.06608 .

Scientific Research Applications

Synthesis of N-substituted Ureas

  • Application Summary: N-substituted ureas are synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method is simple, mild, and efficient, and it allows for the synthesis of a variety of N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields .
  • Methods of Application: The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

Biotechnological Processes with Carbamoylases

  • Application Summary: Carbamoylases, specifically N-carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases), are used in enzymatic kinetic resolution processes to produce enantiomerically pure/enriched compounds . These enzymes have strict enantiospecificity and have been used for the kinetic resolution of amino acids, allowing the production of optically pure D- or L-amino acids .
  • Methods of Application: D- and L-carbamoylases hydrolyze the amide bond of the carbamoyl group in D- or L-N-carbamoyl-amino acids, respectively, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .
  • Results or Outcomes: The use of these enzymes in industrial manufacturing processes has allowed for the production of enantiomerically pure D- or L-amino acids .

Future Directions

The future directions for “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis, for example, is becoming a key tool in the synthesis of chiral drug intermediates and could potentially be applied to the synthesis of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” and related compounds .

properties

IUPAC Name

1-carbamoyl-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAFMVHJOMIVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Carbamoyl-3-(3,4-dichlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.